Product packaging for 2,3,5-Tribromo-4-hydroxybenzoic acid(Cat. No.:CAS No. 92126-56-2)

2,3,5-Tribromo-4-hydroxybenzoic acid

Cat. No.: B14348254
CAS No.: 92126-56-2
M. Wt: 374.81 g/mol
InChI Key: VYEIFCFOVRCLIJ-UHFFFAOYSA-N
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Description

2,3,5-Tribromo-4-hydroxybenzoic acid is a brominated derivative of 4-hydroxybenzoic acid, designed for use as a key synthetic intermediate in research and development. This compound is offered as a high-purity solid for research applications only. Brominated hydroxybenzoic acids are valued in medicinal chemistry and chemical biology for their potential as enzyme inhibitors and their utility as precursors in organic synthesis . The bromine atoms and carboxylic acid group on the aromatic ring make it a versatile building block for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . Similar brominated hydroxybenzoic acids are known to be used in the synthesis of uricosuric agents and as fluorescent probes for detecting metal ions or proteins . The structural features of this compound, particularly the bromine substituents, are known to influence its electronic properties and reactivity, which can be critical for its mechanism of action in various applications . Researchers can leverage this multifunctional reagent in drug discovery projects and materials science. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Br3O3 B14348254 2,3,5-Tribromo-4-hydroxybenzoic acid CAS No. 92126-56-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92126-56-2

Molecular Formula

C7H3Br3O3

Molecular Weight

374.81 g/mol

IUPAC Name

2,3,5-tribromo-4-hydroxybenzoic acid

InChI

InChI=1S/C7H3Br3O3/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1,11H,(H,12,13)

InChI Key

VYEIFCFOVRCLIJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)Br)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2,3,5 Tribromo 4 Hydroxybenzoic Acid

Advanced Electrophilic Aromatic Bromination Strategies

Electrophilic aromatic bromination is the principal method for introducing bromine atoms onto an aromatic ring. The reactivity and orientation of the incoming electrophile (Br⁺) are dictated by the substituents already present on the ring. In the case of 4-hydroxybenzoic acid, the hydroxyl (-OH) group is a potent activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the carboxylic acid (-COOH) group is a deactivating group, directing to the meta position. The activating effect of the hydroxyl group overwhelmingly dominates the directing effects.

Regioselective Bromination of Hydroxybenzoic Acid Precursors

The synthesis of polysubstituted aromatic compounds often requires precise control over the position of incoming substituents. For 4-hydroxybenzoic acid, the hydroxyl group directs bromination to positions 2 and 6 (ortho to the -OH group), as the para position is already occupied by the carboxyl group. Direct bromination of 4-hydroxybenzoic acid typically leads to the formation of 3,5-dibromo-4-hydroxybenzoic acid, as the positions ortho to the hydroxyl group and meta to the carboxyl group are activated. smolecule.comexsyncorp.com

Achieving the 2,3,5-tribromo substitution pattern necessitates a multi-step approach or starting with a precursor that already directs bromination to the desired positions. The electronic and steric properties of the substituents play a critical role in determining the outcome of the bromination reaction. nih.gov

Catalytic Systems for Enhanced Bromination Efficacy

To improve the efficiency and control of bromination reactions, various catalytic systems can be employed. Lewis acids, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), are commonly used catalysts in electrophilic aromatic halogenation. They function by polarizing the bromine-bromine bond, which increases the electrophilicity of the bromine atom and facilitates the attack on the aromatic ring.

More recent methodologies have explored novel catalytic systems to enhance reactivity and selectivity. For instance, research has shown that lactic acid derivatives can act as halogen bond acceptors with N-bromosuccinimide (NBS), a common brominating agent, to enhance the rate of aromatic bromination. nsf.gov This interaction increases the positive character of the bromine atom, making it a more potent electrophile. nsf.gov Such catalytic approaches can allow for milder reaction conditions and may offer improved regioselectivity in complex syntheses.

Solvent Systems and Their Influence on Reaction Yield and Selectivity

The choice of solvent is a critical parameter in the bromination of phenolic compounds, significantly impacting reaction rates, yields, and the degree of substitution. The polarity of the solvent can influence the stability of the reaction intermediates and the reactivity of the brominating agent itself. rsc.org

In non-polar solvents, such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄), the bromination of phenols tends to be slower and often results in mono-substitution. In contrast, polar solvents, particularly protic solvents like water or acetic acid, can dramatically accelerate the reaction and favor polysubstitution. In aqueous solutions, the hydroxyl group of the phenol (B47542) can deprotonate to form a highly activated phenoxide ion, leading to rapid and often exhaustive bromination at all available ortho and para positions. The use of acetic acid as a solvent is common for the bromination of 4-hydroxybenzoic acid to yield dibrominated products. smolecule.com

Table 1: Influence of Solvent Systems on Aromatic Bromination

Solvent SystemPolarityTypical Outcome for Phenolic PrecursorsMechanism of Influence
Water (H₂O)High (Protic)Polysubstitution, high reaction ratePromotes formation of highly reactive phenoxide ion.
Acetic Acid (CH₃COOH)High (Protic)Di- or Tri-substitutionPolar medium stabilizes intermediates; common for dibromination of 4-hydroxybenzoic acid. smolecule.com
Acetonitrile (B52724) (CH₃CN)Medium (Aprotic)Controlled mono- or di-substitutionPolar aprotic nature can facilitate reaction while avoiding excessive activation. chemicalbook.com
Carbon Tetrachloride (CCl₄)Low (Nonpolar)Monosubstitution favoredLess stabilization of charged intermediates, leading to lower reactivity. rsc.org

Transformations from Precursors and Related Compounds

Given the difficulty in achieving the 2,3,5-tribromo substitution pattern directly from 4-hydroxybenzoic acid, synthetic routes often rely on the transformation of carefully chosen precursors. These methods involve either the stepwise addition of bromine atoms to a less substituted intermediate or the chemical modification of a related compound that already possesses the required bromine arrangement.

Derivatization from Monobrominated and Dibrominated Hydroxybenzoic Acid Intermediates

A logical pathway to 2,3,5-Tribromo-4-hydroxybenzoic acid involves the further bromination of a dibrominated precursor. The most readily available dibrominated intermediate is 3,5-dibromo-4-hydroxybenzoic acid, which is synthesized by the direct bromination of 4-hydroxybenzoic acid. smolecule.comexsyncorp.com

The synthesis would proceed as follows:

Synthesis of 3,5-dibromo-4-hydroxybenzoic acid : 4-hydroxybenzoic acid is treated with at least two equivalents of a brominating agent (e.g., elemental bromine) in a suitable solvent like acetic acid. The strong activating nature of the hydroxyl group directs the two bromine atoms to the ortho positions (positions 3 and 5 relative to the carboxyl group). smolecule.com

Bromination of the Dibromo-intermediate : The subsequent introduction of a third bromine atom at the 2-position of 3,5-dibromo-4-hydroxybenzoic acid would be challenging due to the steric hindrance from the adjacent carboxyl group and the deactivating effect of the two existing bromine atoms. However, under forcing conditions or with a highly reactive brominating system, this transformation could potentially be achieved to yield the desired 2,3,5-tribromo product. Research on the synthesis of various derivatives from 3,5-dihalogeno-4-hydroxybenzoic acid esters provides a basis for such transformations. researchgate.net

Hydrolytic Pathways for the Generation of Brominated Benzoic Acids (e.g., from nitriles)

An alternative and often highly effective synthetic strategy is to perform the bromination on a related precursor, such as a hydroxybenzonitrile, and then convert the nitrile group to a carboxylic acid in a final step. The hydrolysis of a nitrile to a carboxylic acid is a well-established and high-yielding transformation, typically achieved under acidic or basic conditions.

A plausible synthetic route utilizing this pathway is:

Bromination of 4-hydroxybenzonitrile : The starting material, 4-hydroxybenzonitrile, is first brominated to introduce the desired number of bromine atoms. An eco-friendly method for the synthesis of 3,5-dibromo-4-hydroxybenzonitrile involves using a mixture of bromide and bromate (B103136) salts in an aqueous acidic medium, which generates the brominating species in situ. google.com

Further Bromination : Similar to the benzoic acid intermediate, the 3,5-dibromo-4-hydroxybenzonitrile would then be subjected to a further bromination step to introduce the third bromine atom at the 2-position, yielding 2,3,5-tribromo-4-hydroxybenzonitrile.

Hydrolysis of the Tribrominated Nitrile : The final step involves the hydrolysis of the nitrile group (-C≡N) of 2,3,5-tribromo-4-hydroxybenzonitrile. This is typically accomplished by heating the compound in the presence of a strong acid (like H₂SO₄ or HCl) or a strong base (like NaOH), followed by acidification, to yield the final product, this compound.

This hydrolytic pathway can be advantageous as the electronic properties of the nitrile group may influence the regioselectivity of the bromination steps differently than the carboxylic acid group, potentially facilitating the synthesis of the target molecule.

Functional Group Interconversions on the Aromatic Core

The strategic modification of the functional groups on the this compound core allows for the synthesis of a diverse range of derivatives. These transformations include reactions at the carboxylic acid moiety, reduction of the bromine and carboxyl groups, and substitution of the aromatic bromine atoms.

Esterification is a fundamental transformation that converts the carboxylic acid group into an ester, which can alter the molecule's physical properties and serve as a protecting group or a precursor for further reactions. researchgate.net The reaction of this compound with an alcohol in the presence of an acid catalyst, known as Fischer-Speier esterification, is a common method. youtube.com

The reaction typically involves heating a mixture of the carboxylic acid, an excess of the desired alcohol (which can also serve as the solvent), and a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid. youtube.com Due to the steric hindrance presented by the ortho-bromine substituent at position 3, more forcing conditions such as higher temperatures or longer reaction times may be required compared to less substituted benzoic acids. rug.nl Alternatively, N-bromosuccinimide has been shown to catalyze the esterification of both aromatic and alkyl carboxylic acids under relatively mild conditions. nih.gov Another approach for sterically hindered substrates involves the use of coupling agents to form activated intermediates, such as benzotriazole (B28993) esters, which then react efficiently with alcohols. researchgate.net

The general scheme for the esterification is as follows:

C₇H₃Br₃O₃ + R-OH ⇌ C₇H₂Br₃O₃-R + H₂O

Table 1: Examples of Esterification Reactions

Reactant Alcohol (R-OH) Product Ester Potential Catalyst
Methanol (CH₃OH) Methyl 2,3,5-tribromo-4-hydroxybenzoate H₂SO₄
Ethanol (C₂H₅OH) Ethyl 2,3,5-tribromo-4-hydroxybenzoate H₂SO₄
Isopropanol ((CH₃)₂CHOH) Isopropyl 2,3,5-tribromo-4-hydroxybenzoate H₂SO₄

The selective reduction of the bromine atoms or the carboxylic acid group offers pathways to different classes of compounds.

Hydrodebromination: The removal of aromatic bromine substituents can be achieved through catalytic hydrogenation. organic-chemistry.org This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), often with a base to neutralize the HBr byproduct. organic-chemistry.org It is possible to achieve selective reduction of C-Br bonds in the presence of other functional groups like carboxylic acids. organic-chemistry.org By controlling the reaction conditions (catalyst loading, hydrogen pressure, temperature), it may be possible to achieve partial or complete debromination, leading to a variety of less-brominated hydroxybenzoic acids.

Carboxylic Acid Reduction: The carboxylic acid group is resistant to reduction by mild agents like sodium borohydride (B1222165) (NaBH₄). libretexts.orgncert.nic.in Potent reducing agents, most commonly lithium aluminum hydride (LiAlH₄), are required to convert the carboxylic acid into a primary alcohol. britannica.commasterorganicchemistry.com The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide salt. chemistrysteps.com The mechanism involves an initial acid-base reaction between the acidic carboxylic proton and the hydride, followed by reduction of the resulting carboxylate salt to the primary alcohol, (2,3,5-tribromo-4-hydroxyphenyl)methanol. chemistrysteps.comtestbook.com

Table 2: Potential Reduction Products

Reagent(s) Functional Group Reduced Major Product
H₂ / Pd/C Aromatic Bromine(s) 4-Hydroxybenzoic acid (or partially debrominated analogs)
1. LiAlH₄ / THF; 2. H₃O⁺ Carboxylic Acid (2,3,5-Tribromo-4-hydroxyphenyl)methanol

Nucleophilic aromatic substitution (SNAr) is a reaction pathway to replace aryl halides with a variety of nucleophiles. nih.gov Unlike SN1 and SN2 reactions, the SNAr mechanism involves two steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group. youtube.comlibretexts.org

The viability of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, a bromine atom). libretexts.orgyoutube.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate. youtube.com

In this compound, the substituents have competing effects. The carboxylic acid group (-COOH) is an EWG, while the hydroxyl group (-OH) is an electron-donating group (EDG) by resonance.

Bromine at C-2: This position is ortho to the electron-withdrawing -COOH group and meta to the electron-donating -OH group. This is the most likely site for SNAr, as the -COOH group can help stabilize the negative charge in the intermediate.

Bromine at C-3: This position is ortho to both the -COOH and -OH groups. Their opposing electronic effects make activation at this position complex and likely weak.

Bromine at C-5: This position is para to the electron-donating -OH group, which deactivates the ring towards nucleophilic attack.

Table 3: Hypothetical Nucleophilic Aromatic Substitution Reactions

Nucleophile (Nu⁻) Potential Product (Substitution at C-2)
Methoxide (CH₃O⁻) 3,5-Dibromo-4-hydroxy-2-methoxybenzoic acid
Ammonia (NH₃) 2-Amino-3,5-dibromo-4-hydroxybenzoic acid
Cyanide (CN⁻) 2-Cyano-3,5-dibromo-4-hydroxybenzoic acid

Scalability and Process Optimization in Synthetic Chemistry Research

Transitioning the synthesis of a complex molecule like this compound or its derivatives from a laboratory setting to a larger, industrial scale presents significant challenges that require careful process optimization. aragen.com The goal of process optimization is to develop a manufacturing route that is safe, cost-effective, robust, and environmentally sustainable. aragen.com

Key considerations for scalability include:

Process Safety: A thorough safety assessment is crucial, especially when dealing with highly reactive intermediates or exothermic reactions. Thermal analysis can identify potential hazards, allowing for the implementation of proper engineering controls.

Reaction Optimization: Parameters such as temperature, pressure, reaction time, and catalyst loading are fine-tuned to maximize yield and purity while minimizing side-product formation. Methodologies like Design of Experiments (DoE) can be employed to systematically explore the reaction space and identify optimal conditions. aragen.com

Solvent Selection and Workup: The choice of solvents impacts reaction performance, cost, and environmental footprint. The purification process (e.g., crystallization vs. chromatography) must be efficient and scalable. The goal is to develop a process that avoids technically difficult operations and minimizes waste.

Continuous Flow Technology: For reactions that are hazardous or difficult to control on a large scale (e.g., certain nitrations or reactions requiring very high temperatures), continuous flow processing offers a safer and more efficient alternative to traditional batch manufacturing. acs.orgrsc.org Flow reactors allow for better control over reaction parameters and minimize the volume of hazardous material present at any given time. acs.org

Green Chemistry Principles: Modern process optimization aims to reduce the environmental impact of chemical manufacturing. This includes minimizing waste (improving atom economy and reducing the Process Mass Intensity), using less hazardous chemicals, and improving energy efficiency. nih.gov

Optimizing the synthesis of halogenated aromatic compounds requires a multi-faceted approach that balances chemical efficiency with safety, economic viability, and environmental responsibility. rsc.org

Spectroscopic Characterization and Advanced Analytical Techniques for 2,3,5 Tribromo 4 Hydroxybenzoic Acid

Mass Spectrometry (MS)

Further research or de novo synthesis and characterization of 2,3,5-Tribromo-4-hydroxybenzoic acid would be required to generate the necessary data to complete the requested scientific article.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal determination of the elemental composition of a molecule. Unlike nominal mass spectrometry, which measures mass-to-charge ratios to the nearest integer, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm), allowing for the confident assignment of a molecular formula. rsc.orgufl.edu

For this compound, the expected molecular formula is C₇H₃Br₃O₃. HRMS analysis, often performed on instruments like Orbitrap or time-of-flight (TOF) mass spectrometers, can distinguish the exact mass of this compound from other potential isobaric interferences—molecules that have the same nominal mass but different elemental compositions. The theoretical exact mass is calculated based on the monoisotopic masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁶O, and ⁷⁹Br). The close agreement between the measured accurate mass and the calculated theoretical mass provides strong evidence for the proposed molecular formula. nih.govenovatia.com

Table 1: HRMS Data for Molecular Formula Confirmation of this compound

ParameterValue
Molecular FormulaC₇H₃Br₃O₃
Theoretical Monoisotopic Mass (for [M-H]⁻ ion with ⁷⁹Br₃)371.7617 Da
Hypothetical Measured Mass371.7610 Da
Mass Accuracy (ppm)-1.9 ppm

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This process provides valuable structural information and allows for the development of highly selective detection methods. The fragmentation of aromatic compounds is often initiated at functional groups. whitman.edulibretexts.org

In the case of this compound, the molecular ion (or a protonated/deprotonated precursor in ESI) is first isolated. This ion is then subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. The fragmentation pathway for hydroxybenzoic acids typically involves the loss of small neutral molecules such as water (H₂O) from the hydroxyl group and carbon dioxide (CO₂) from the carboxylic acid group (decarboxylation). whitman.edulibretexts.org Additionally, the cleavage of the carbon-bromine bonds can lead to the loss of bromine atoms. The resulting fragmentation pattern provides a structural fingerprint of the molecule. nih.gov For phenols, the loss of carbon monoxide (CO) is also a common fragmentation pathway. libretexts.orgdocbrown.info

Table 2: Plausible MS/MS Fragmentation Pathway for this compound ([M-H]⁻ Precursor)

Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragment m/z (approx.)
371.8[M-H-CO₂]⁻ (Tribromophenoxide ion)CO₂ (44 Da)327.8
327.8[M-H-CO₂-Br]⁻Br (79/81 Da)248.8 / 246.8
371.8[M-H-HBr]⁻HBr (80/82 Da)291.8 / 289.8

Isotopic Abundance Analysis for Bromine Atom Quantification

A unique characteristic of bromine is its natural isotopic abundance, consisting of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio (50.69% and 49.31%, respectively). researchgate.net This distinctive isotopic signature is readily observable in a mass spectrum and serves as a definitive indicator for the presence and number of bromine atoms in a molecule.

A molecule containing one bromine atom will exhibit two peaks of nearly equal intensity separated by two mass units (M and M+2). For a molecule with three bromine atoms, such as this compound, the mass spectrum will display a characteristic cluster of four molecular ion peaks: M, M+2, M+4, and M+6. The relative intensities of these peaks follow a predictable pattern based on the binomial expansion of (a+b)³, resulting in an approximate ratio of 1:3:3:1. This isotopic pattern is a powerful tool for confirming the presence of three bromine atoms in the structure.

Table 3: Theoretical Isotopic Abundance Pattern for a Tribrominated Compound

Isotopic PeakIsotopic CompositionRelative Abundance (%)
M³(⁷⁹Br)~100
M+2²(⁷⁹Br)¹(⁸¹Br)~97
M+4¹(⁷⁹Br)²(⁸¹Br)~32
M+6³(⁸¹Br)~3

Advanced Chromatographic Separation and Detection

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Resolution

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile and semi-volatile organic compounds. mdpi.com For the analysis of this compound, reversed-phase HPLC is the most common approach. tandfonline.comresearchgate.net

In this mode, a nonpolar stationary phase (e.g., C8 or C18 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape and retention for the acidic analyte, the mobile phase is often acidified with a small amount of an acid such as formic acid or trifluoroacetic acid. mdpi.com Detection is commonly performed using a UV-Vis detector, as the aromatic ring of the compound absorbs UV light. The retention time is characteristic of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and the assessment of purity by detecting any potential impurities. nih.gov

Table 4: Representative HPLC Parameters for Analysis of Brominated Aromatic Acids

ParameterTypical Condition
ColumnReversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientGradient elution (e.g., 10% to 90% B over 20 min)
Flow Rate1.0 mL/min
DetectionUV at ~240 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, compounds with polar functional groups, such as the carboxylic acid and hydroxyl groups in this compound, are non-volatile and require chemical modification (derivatization) prior to GC-MS analysis. brjac.com.br

The most common derivatization technique for such compounds is silylation. researchgate.net This process involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogens on the hydroxyl and carboxyl groups with nonpolar trimethylsilyl (B98337) (TMS) groups. nih.govbrjac.com.br This conversion increases the volatility and thermal stability of the compound, making it amenable to GC analysis. The silylated derivative is then injected into the GC, where it is separated from other components before being detected and identified by the mass spectrometer based on its characteristic retention time and mass spectrum. brjac.com.brnih.gov

Table 5: GC-MS Analysis via Silylation

StepDescription
Derivatization ReagentBSTFA with 1% TMCS, or MSTFA
ReactionHeating the analyte with the silylating agent (e.g., 70°C for 30 min) to form the TMS derivative.
GC ColumnNonpolar capillary column (e.g., DB-5ms)
Carrier GasHelium
Ionization ModeElectron Ionization (EI) at 70 eV
DetectionMass spectrometer scanning a relevant mass range.

Ultra-Performance Liquid Chromatography Coupled with Electrospray Ionization Triple Quadrupole Mass Spectrometry (UPLC/ESI-tqMS) for Trace Analysis and Identification

For the ultra-sensitive and highly selective detection of this compound, particularly in complex matrices like environmental or biological samples, Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Triple Quadrupole Mass Spectrometry (UPLC/ESI-tqMS) is the method of choice. dphen1.commdpi.commst.edu

UPLC utilizes columns with smaller particle sizes (<2 µm) compared to traditional HPLC, resulting in faster analysis times, higher resolution, and improved sensitivity. vu.edu.au Electrospray ionization (ESI) is a soft ionization technique that allows the analyte to be transferred from the liquid phase to the gas phase as an intact ion, typically as a deprotonated molecule [M-H]⁻ in negative ion mode for acidic compounds.

The triple quadrupole (tqMS) mass spectrometer offers exceptional selectivity and sensitivity through a technique called Multiple Reaction Monitoring (MRM). In MRM mode, the first quadrupole is set to select the precursor ion of the target analyte (e.g., the [M-H]⁻ ion of this compound). This selected ion is then fragmented in the second quadrupole (collision cell), and the third quadrupole is set to monitor for a specific, characteristic product ion. This precursor-to-product ion transition is highly specific to the target compound, effectively filtering out background noise and allowing for quantification at very low concentrations. vu.edu.au

Table 6: UPLC/ESI-tqMS Parameters for Trace Analysis

ParameterTypical Setting
UPLC ColumnC18 Acquity BEH (e.g., 2.1 x 50 mm, 1.7 µm)
Ionization ModeElectrospray Ionization (ESI), Negative Mode
MS AnalyzerTriple Quadrupole (tqMS)
Detection ModeMultiple Reaction Monitoring (MRM)
Example MRM Transition 1 (Quantifier)m/z 371.8 → m/z 327.8 (Loss of CO₂)
Example MRM Transition 2 (Qualifier)m/z 371.8 → m/z 248.8 (Loss of CO₂ + Br)

Reactivity and Reaction Mechanisms of 2,3,5 Tribromo 4 Hydroxybenzoic Acid

Mechanistic Investigations of Electrophilic Aromatic Reactions

Electrophilic aromatic substitution (EAS) on the 2,3,5-tribromo-4-hydroxybenzoic acid ring is significantly hindered due to steric crowding and the deactivating effects of the carboxyl and bromo substituents. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. However, in this molecule, both ortho positions (C3 and C5) and the para position (relative to the hydroxyl group, which is the carboxyl group at C1) are already substituted. The only available position for substitution is C6.

The reaction mechanism for an electrophilic attack at the C6 position would proceed through a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate is crucial for the reaction to occur. The electron-donating hydroxyl group at C4 can stabilize a positive charge at C6 through resonance. Conversely, the electron-withdrawing carboxyl group at C1 and the bromine atoms at C2, C3, and C5 would destabilize the carbocation intermediate, making the ring less reactive towards electrophiles. patsnap.com

Table 1: Predicted Reactivity of this compound in Common Electrophilic Aromatic Substitution Reactions (Hypothetical)

ReactionReagentsPredicted Outcome
NitrationHNO₃/H₂SO₄Very slow or no reaction. If forced, potential for substitution at C6.
HalogenationBr₂/FeBr₃Very slow or no reaction due to the already high degree of bromination and ring deactivation.
SulfonationFuming H₂SO₄Possible sulfonation at C6 under harsh conditions, but likely to be slow.
Friedel-Crafts AlkylationR-Cl/AlCl₃Not expected to occur due to the deactivating nature of the ring.
Friedel-Crafts AcylationR-COCl/AlCl₃Not expected to occur due to ring deactivation.

Nucleophilic Substitution Mechanisms at Brominated Positions

Nucleophilic aromatic substitution (SNA) on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the carboxyl group is an electron-withdrawing group.

The bromine atoms at C3 and C5 are ortho to the hydroxyl group and meta to the carboxyl group. The bromine at C2 is ortho to the carboxyl group and meta to the hydroxyl group. The presence of the electron-withdrawing carboxyl group, particularly at the ortho position to the bromine at C2, could potentially facilitate nucleophilic substitution at this position. The reaction would proceed through a Meisenheimer complex, a resonance-stabilized carbanion intermediate. youtube.com The negative charge of this intermediate would be stabilized by the carboxyl group.

However, the hydroxyl group is electron-donating, which would counteract the effect of the carboxyl group, making nucleophilic substitution less favorable compared to a molecule with only electron-withdrawing substituents. The reaction would likely require a strong nucleophile and elevated temperatures. For nucleophilic substitution to occur, the attack of a nucleophile on the carbon bearing a bromine atom would lead to the formation of a negatively charged intermediate. youtube.com The stability of this intermediate is key to the reaction's feasibility.

Table 2: Plausible Nucleophilic Aromatic Substitution Reactions and Intermediates (Hypothetical)

Bromine PositionActivating/Deactivating GroupsPotential NucleophileIntermediate
C2Ortho to -COOH (activating for SNA), Meta to -OH (deactivating for SNA)OH⁻, RO⁻, NH₂⁻Meisenheimer complex stabilized by the carboxyl group.
C3Ortho to -OH (deactivating for SNA), Meta to -COOH (no resonance stabilization)OH⁻, RO⁻, NH₂⁻Less stable Meisenheimer complex.
C5Ortho to -OH (deactivating for SNA), Para to -COOH (activating for SNA)OH⁻, RO⁻, NH₂⁻Meisenheimer complex stabilized by the carboxyl group.

Oxidative Degradation Pathways and Byproduct Formation (e.g., during chlorination)

During water disinfection with chlorine, naturally occurring organic matter can react to form disinfection byproducts (DBPs). nih.gov Brominated phenolic compounds, if present in the source water, can undergo oxidative degradation. The reaction of chlorine with phenolic compounds can proceed through electrophilic aromatic substitution and oxidation. nih.gov

In the case of this compound, the aromatic ring is highly substituted, and the hydroxyl group makes it susceptible to oxidation. Chlorination would likely lead to the formation of a variety of byproducts. The initial attack could be on the phenolic hydroxyl group, leading to the formation of phenoxy radicals. Further reaction with chlorine could lead to the cleavage of the aromatic ring, producing smaller, more oxidized fragments.

The presence of bromide in water during chlorination leads to the formation of hypobromous acid (HOBr), which is a more powerful brominating agent than chlorine is a chlorinating agent. researchgate.net This can lead to the formation of additional brominated DBPs. Given that this compound is already heavily brominated, its degradation during chlorination could lead to the formation of brominated trihalomethanes (THMs), haloacetic acids (HAAs), and other brominated organic compounds. nih.gov The degradation pathway is likely complex, involving a series of oxidation, substitution, and fragmentation reactions.

Table 3: Potential Byproducts from the Oxidative Degradation of this compound during Chlorination

Byproduct ClassSpecific Examples (Hypothetical)
Brominated TrihalomethanesBromoform (CHBr₃), Dibromochloromethane (CHBr₂Cl)
Brominated Haloacetic AcidsTribromoacetic acid (CBr₃COOH), Dibromoacetic acid (CHBr₂COOH)
Ring Cleavage ProductsBrominated maleic acids, Brominated fumaric acids
Other Halogenated OrganicsSmaller brominated and mixed chloro-bromo compounds

Reductive Transformations and Debromination Mechanisms

Reductive dehalogenation is a key transformation pathway for halogenated aromatic compounds, often mediated by microorganisms in anaerobic environments. nih.gov Studies on similar compounds, such as 3,5-dibromo-4-hydroxybenzoate, have shown that reductive debromination can occur sequentially. nih.gov

For this compound, a plausible reductive transformation would involve the stepwise removal of bromine atoms, leading to less halogenated intermediates and ultimately to 4-hydroxybenzoic acid. The mechanism of reductive dehalogenation often involves the transfer of electrons to the aromatic ring, leading to the cleavage of the carbon-bromine bond and the release of a bromide ion. This process can be facilitated by specific enzymes called dehalogenases found in certain bacteria. nih.gov

The order of debromination would depend on the electronic and steric environment of each bromine atom. It is conceivable that the bromine atoms at positions 3 and 5, being ortho to the hydroxyl group, might be more susceptible to reductive removal.

Table 4: Stepwise Reductive Debromination Pathway of this compound (Hypothetical)

StepReactantProduct(s)
1This compound2,3-Dibromo-4-hydroxybenzoic acid, 2,5-Dibromo-4-hydroxybenzoic acid, or 3,5-Dibromo-4-hydroxybenzoic acid + Br⁻
2Dibromo-4-hydroxybenzoic acid isomerMonobromo-4-hydroxybenzoic acid isomer + Br⁻
3Monobromo-4-hydroxybenzoic acid isomer4-Hydroxybenzoic acid + Br⁻

Photochemical Reactivity and Environmental Degradation Simulations

Brominated aromatic compounds can undergo photochemical degradation upon exposure to ultraviolet (UV) radiation. The primary photochemical process for brominated phenols is often the cleavage of the carbon-bromine (C-Br) bond. nih.gov The energy from UV light can be absorbed by the molecule, leading to the homolytic cleavage of the C-Br bond to form an aryl radical and a bromine radical.

These radicals are highly reactive and can initiate a cascade of secondary reactions, including hydrogen abstraction from the solvent (if protic), reaction with oxygen to form peroxy radicals, and dimerization. The photolysis of this compound in aqueous environments is expected to lead to its degradation. The rate and efficiency of this degradation would depend on factors such as the wavelength of light, the presence of photosensitizers, and the pH of the solution.

Simulations of environmental degradation would need to consider both direct photolysis and indirect photochemical processes involving reactive species such as hydroxyl radicals. The formation of various photoproducts, including debrominated benzoic acids and more oxidized species, would be anticipated.

Table 5: Potential Photochemical Reactions of this compound

Reaction TypeDescriptionPotential Products
C-Br Bond HomolysisCleavage of a carbon-bromine bond upon UV absorption.Aryl radical, Bromine radical
Hydrogen AbstractionThe resulting aryl radical abstracts a hydrogen atom from the solvent or other organic matter.Debrominated 4-hydroxybenzoic acid derivatives
Radical CombinationCombination of aryl radicals or reaction with other radicals.Dimeric products, oxidized species
PhotooxidationReaction with photochemically generated reactive oxygen species (e.g., hydroxyl radicals).Hydroxylated and ring-opened products

Computational Chemistry and Theoretical Studies of 2,3,5 Tribromo 4 Hydroxybenzoic Acid

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of molecules.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the ground-state electronic structure of molecules. For 2,3,5-Tribromo-4-hydroxybenzoic acid, DFT methods are employed to find the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly used for this purpose, as they provide a good balance between accuracy and computational cost for organic molecules. researchgate.netresearchgate.net

The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is reached. This yields precise data on bond lengths (e.g., C-C, C-O, C-H, C-Br), bond angles, and dihedral angles that define the molecule's shape. These calculations typically confirm the planarity of the benzene (B151609) ring and reveal the spatial orientation of the carboxylic acid and hydroxyl groups, which are influenced by steric hindrance from the adjacent bulky bromine atoms. The total energy calculated for the optimized structure is a key indicator of the molecule's thermodynamic stability.

A significant advantage of DFT is its ability to predict spectroscopic data, which can be invaluable for interpreting experimental results.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts. nih.gov By computing the magnetic shielding tensors for each nucleus (¹H and ¹³C), theoretical chemical shifts relative to a standard like Tetramethylsilane (TMS) can be predicted. These predictions help in the precise assignment of signals in experimental spectra to specific protons and carbon atoms within the this compound structure.

IR Frequencies: DFT calculations can also predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational modes is obtained. These calculated frequencies, often scaled by a factor to correct for anharmonicity and other systematic errors, can be compared with experimental IR spectra to assign specific vibrational modes, such as the O-H stretch of the hydroxyl and carboxyl groups, the C=O stretch of the carboxylic acid, and the characteristic C-Br stretches. nih.gov

Table 1: Predicted Spectroscopic Data Ranges for this compound This interactive table provides typical value ranges expected from DFT calculations for this class of compound.

Parameter Predicted Value Range Associated Functional Group / Atom
¹H NMR Chemical Shift 11.0 - 13.0 ppm Carboxylic acid proton (-COOH)
5.5 - 6.5 ppm Hydroxyl proton (-OH)
7.8 - 8.2 ppm Aromatic proton (C6-H)
¹³C NMR Chemical Shift 168 - 175 ppm Carboxylic carbon (-COOH)
150 - 158 ppm Aromatic carbon bonded to -OH (C4)
135 - 142 ppm Aromatic carbon bonded to -H (C6)
110 - 125 ppm Aromatic carbons bonded to -Br (C2, C3, C5)
115 - 125 ppm Aromatic carbon bonded to -COOH (C1)
Key IR Frequencies 3400 - 3600 cm⁻¹ O-H stretch (phenolic)
2800 - 3300 cm⁻¹ (broad) O-H stretch (carboxylic acid)
1680 - 1720 cm⁻¹ C=O stretch (carboxylic acid)
550 - 690 cm⁻¹ C-Br stretch

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the chemical reactivity of a molecule. The MEP is mapped onto the molecule's electron density surface, where different colors signify regions of varying electrostatic potential.

For this compound, an MEP map would display:

Negative Regions (Red/Yellow): These are concentrated around the highly electronegative oxygen atoms of the carboxyl and hydroxyl groups. These areas represent regions of high electron density and are the most likely sites for electrophilic attack.

Positive Regions (Blue): These are typically found around the hydrogen atoms, especially the acidic proton of the carboxylic group and the proton of the hydroxyl group. These electron-deficient regions are susceptible to nucleophilic attack. nih.gov

The MEP analysis provides valuable insights into where the molecule might form hydrogen bonds or interact with other molecules, including biological receptors.

Molecular Dynamics (MD) Simulations

While quantum calculations examine a static, single-molecule system, Molecular Dynamics (MD) simulations model the movement and interactions of atoms and molecules over time, providing a dynamic view of their behavior.

MD simulations can be used to study the behavior of this compound in a solvent, such as water. nih.gov These simulations track the trajectories of the solute molecule and surrounding solvent molecules, revealing its conformational flexibility and non-covalent interactions. researchgate.net Key insights from such simulations would include:

Conformational Preferences: Analyzing the rotation around the C-C bond connecting the carboxyl group to the aromatic ring to determine the most stable orientations in a solution environment.

Solvation Shell: Characterizing the arrangement of solvent molecules around the solute, particularly the formation of hydrogen bonds between the carboxyl/hydroxyl groups and water molecules. nih.gov

Dimerization: Investigating the propensity of the molecules to form hydrogen-bonded dimers in solution, a common behavior for carboxylic acids.

Given its structure, this compound could potentially act as a ligand for various proteins. MD simulations are a powerful method to explore these interactions. In a typical study, the compound is "docked" into the binding site of a target protein, and an MD simulation is run to observe the dynamics of the resulting complex.

These simulations can:

Identify Key Interactions: Reveal the specific hydrogen bonds, hydrophobic interactions, and halogen bonds that stabilize the ligand within the protein's active site. The presence of bromine atoms makes halogen bonding a potentially significant interaction. nih.gov

Assess Binding Stability: By monitoring the ligand's movement and interactions over the course of the simulation, researchers can assess the stability of the ligand-protein complex.

Estimate Binding Affinity: Using more advanced techniques like umbrella sampling or free energy perturbation, MD simulations can provide quantitative estimates of the binding free energy, which indicates how strongly the ligand binds to its target. acs.org This information is crucial for understanding the compound's potential biological activity.

Theoretical Studies on Reaction Pathways and Transition States

There is currently a lack of published research detailing the theoretical studies on the reaction pathways and transition states of this compound. Computational investigations, which would typically involve quantum mechanical calculations such as Density Functional Theory (DFT), are instrumental in mapping out the energetic landscapes of chemical reactions. These studies allow for the identification of intermediates, the calculation of activation energies, and the characterization of the geometric and electronic structure of transition states.

For a molecule like this compound, such studies could provide valuable insights into its potential degradation pathways, its reactivity with other molecules, and the mechanisms of its formation. However, at present, no specific computational data on these aspects for this compound has been reported.

Development of Structure-Reactivity Relationship Models

Similarly, the development of specific structure-reactivity relationship models, including Quantitative Structure-Activity Relationship (QSAR) models, for this compound has not been documented in the available literature. QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or chemical reactivity.

The development of such models for this compound would require a dataset of structurally related compounds with measured reactivity or activity data. These models could then be used to predict the properties of new, similar compounds and to understand the structural features that govern their behavior. The absence of such studies indicates a significant area for future research.

Advanced Research Directions and Future Perspectives on 2,3,5 Tribromo 4 Hydroxybenzoic Acid

Innovations in Green Chemistry Approaches for Synthesis

The traditional synthesis of brominated phenols often involves methods that can be harsh, utilizing toxic reagents and generating significant waste. nih.govgoogle.com In contrast, green chemistry principles aim to develop more environmentally benign and efficient synthetic routes. ijoeete.com Future research into the synthesis of 2,3,5-Tribromo-4-hydroxybenzoic acid is increasingly focused on these sustainable approaches.

One promising avenue is the use of greener brominating agents and catalysts. For instance, dioxane dibromide has been identified as a soft-acting and eco-friendly brominating reagent for highly reactive systems, offering benefits like easy isolation of target substances and stereoselective substitution. cyberleninka.ru Another approach involves the ipso-hydroxylation of boronic acids, which is an alternative route for phenol (B47542) synthesis that avoids many of the problems associated with traditional methods due to the low toxicity and high stability of boronic acids. nih.gov A mild and highly efficient protocol has been developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol, utilizing aqueous hydrogen peroxide as the oxidant. nih.gov This method can be combined in a one-pot sequence with bromination to generate diverse, highly substituted phenols. nih.gov

Furthermore, the development of metal-organic frameworks (MOFs) as catalysts for the green halogenation of aromatic compounds is a burgeoning field. researchgate.net These materials can enhance the efficiency of reactions while being environmentally friendly. researchgate.net The exploration of such innovative catalytic systems could lead to more sustainable production methods for this compound, minimizing the environmental footprint of its synthesis. taylorfrancis.comaromsyn.com

Green Synthesis ApproachKey FeaturesPotential Advantages for this compound Synthesis
Use of Dioxane DibromideSoft-acting, eco-friendly brominating reagent.Easy isolation of the final product, potential for stereoselective bromination.
ipso-Hydroxylation of Boronic AcidsUtilizes low-toxicity boronic acids and green oxidants like H₂O₂.Avoids harsh reaction conditions and toxic reagents.
Metal-Organic Frameworks (MOFs)Environmentally friendly and efficient catalysts.Enhanced reaction efficiency and reduced environmental impact.

Development of Novel Analytical Methodologies for Trace Analysis

The detection and quantification of trace levels of halogenated organic compounds in various environmental matrices are crucial for understanding their distribution and impact. chromatographyonline.comtandfonline.com For this compound, the development of novel analytical methodologies is essential for accurate trace analysis.

Current methods for the analysis of halogenated organic compounds often rely on techniques like gas chromatography with electron capture detection (GC-ECD), which is highly sensitive towards these compounds. chromatographyonline.com High-performance liquid chromatography (HPLC) is another powerful tool, and recent developments have focused on creating rapid and efficient methods for the analysis of related compounds like 2,4,6-trifluorobenzoic acid and its impurities. ekb.eg For instance, a novel gradient reverse phase liquid chromatographic (RP-HPLC) method has been developed for determining the purity of 2,4,6-trifluorobenzoic acid in the presence of its related impurities. ekb.eg

Future research will likely focus on enhancing the sensitivity and selectivity of these methods for polybrominated benzoic acids. The use of advanced mass spectrometry techniques, such as inductively coupled plasma mass spectrometry (ICP-MS), offers high sensitivity and low detection limits for total organic halogen analysis. tandfonline.com Furthermore, the development of specific extraction techniques, like liquid-liquid extraction (LLE), can concentrate halogenated organic compounds from water samples, allowing for detection at very low concentrations. tandfonline.com The on-line coupling of biochemical assays with liquid chromatography-mass spectrometry (LC-MS) also presents a novel approach for the discovery and trace analysis of biochemically active compounds. chromatographyonline.com

Analytical TechniquePrincipleApplicability to this compound
Gas Chromatography-Electron Capture Detection (GC-ECD)Separation based on volatility and detection of electronegative compounds.High sensitivity for detecting trace amounts of brominated compounds.
High-Performance Liquid Chromatography (HPLC)Separation based on polarity.Effective for the separation and quantification of benzoic acid derivatives.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Atomization and ionization of elements for detection.High sensitivity for determining the total organic bromine content.
Liquid-Liquid Extraction (LLE)Separation based on differential solubility.Pre-concentration of the compound from aqueous samples for trace analysis.

Elucidation of Complex Biological and Environmental Degradation Networks

Understanding the fate of this compound in the environment requires a thorough elucidation of its biological and environmental degradation pathways. Halogenated aromatic compounds can be subject to microbial degradation under both aerobic and anaerobic conditions. nih.govnih.gov

Research has shown that denitrifying enrichment cultures can degrade brominated and iodinated benzoic acids, with the removal of the halogen being a stoichiometric step in the metabolism. oup.com Similarly, photoheterotrophic bacteria, such as Rhodopseudomonas palustris, have been shown to anaerobically degrade halogenated benzoic acids. oup.comnih.gov The initial step in the degradation of halogenated aromatics is often the removal of the halogen substituent, which can occur through reductive, hydrolytic, or oxygenolytic mechanisms. nih.gov

Future studies will need to focus on identifying the specific microorganisms and enzymatic pathways involved in the degradation of this compound. This could involve the use of microcosms with environmental samples to establish bacterial communities associated with its degradation. microbiologyresearch.org The characterization of these microbial communities can be performed using techniques like 16S rRNA community profiling. microbiologyresearch.org Understanding these complex degradation networks is crucial for assessing the persistence of this compound in the environment and for developing potential bioremediation strategies. mdpi.comresearchgate.net

Interdisciplinary Research Integrating Computational and Experimental Chemistry

The integration of computational and experimental chemistry offers a powerful approach to understanding the properties and behavior of molecules like this compound. acs.org Quantitative Structure-Activity Relationship (QSAR) models, for example, can be used to predict the biological activity of halogenated aromatic compounds based on their structural and electronic properties. nih.govsciepub.com

Experimental studies on the bromination of phenols can be supported by computational methods like density functional theory (DFT) to predict regioselective preferences. acs.orgnih.gov Such combined approaches have been successful in studying the oxidative degradation of bromophenols, where theoretical calculations help to determine possible oxidation sites. nih.gov

Future interdisciplinary research could focus on developing robust QSAR models to predict the potential toxicity and environmental fate of this compound. nih.govoup.com By combining experimental data with computational modeling, researchers can gain deeper insights into the mechanisms of its action and degradation, which can guide the design of safer and more sustainable chemicals. mdpi.com

Contribution to the Understanding of Global Halogen Cycles

Halogenated organic compounds, both natural and anthropogenic, play a significant role in global halogen cycles. nih.govacs.org Organobromine compounds are produced naturally in marine environments by various organisms, including bacteria, algae, and invertebrates. nih.govresearchgate.netresearchgate.net These naturally produced compounds contribute to the biogeochemical cycling of bromine in marine sediments. princeton.eduosti.gov

Anthropogenic bromine emissions, on the other hand, have been shown to contribute significantly to stratospheric ozone depletion. copernicus.orgresearchgate.net While the direct contribution of this compound to these cycles is not yet well-defined, its presence as a polybrominated aromatic compound warrants investigation into its potential role.

Future research should aim to quantify the natural and potential anthropogenic sources of this compound and to understand its transport and transformation in the environment. This will help to assess its potential impact on atmospheric chemistry and the broader halogen cycle. By studying such compounds, scientists can gain a more comprehensive understanding of the complex interactions between human activities, natural processes, and the global environment.

Q & A

Basic: What are the established methods for synthesizing and characterizing 2,3,5-Tribromo-4-hydroxybenzoic acid?

Methodological Answer:
Synthesis typically involves stepwise bromination of 4-hydroxybenzoic acid using brominating agents (e.g., Br₂ in acetic acid or HBr/H₂O₂) under controlled temperatures (0–25°C). Precise stoichiometry is critical to avoid over-bromination. Characterization relies on:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromatic proton environments .
  • Mass spectrometry (MS) for molecular weight verification and fragmentation patterns .
  • Elemental analysis to validate bromine content .
  • Melting point determination for purity assessment .

Basic: Which analytical techniques are most effective for assessing the purity of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm) to quantify impurities .
  • Thermogravimetric Analysis (TGA) to evaluate thermal stability and decomposition profiles .
  • FT-IR spectroscopy to identify functional groups (e.g., -OH, C=O) and detect residual solvents .
  • X-ray crystallography for structural confirmation in crystalline form .

Advanced: How can researchers resolve discrepancies in reported bromination reactivity for polyhalogenated benzoic acids?

Methodological Answer:
Contradictions in reactivity (e.g., regioselectivity, yield variations) may arise from solvent polarity, temperature, or catalyst differences. To address this:

  • Perform controlled kinetic studies under inert atmospheres to isolate variables .
  • Use computational modeling (DFT calculations) to predict bromination sites and compare with experimental outcomes .
  • Validate results via isotopic labeling (e.g., ²H/¹³C) to track reaction pathways .

Advanced: What experimental strategies ensure stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Conduct accelerated stability studies by exposing the compound to extreme pH (1–13) and temperatures (40–80°C) for 24–72 hours .
  • Monitor degradation via UV-Vis spectroscopy (absorbance shifts) and HPLC to quantify breakdown products .
  • Use chelation agents (e.g., EDTA) in aqueous solutions to prevent metal-catalyzed decomposition .

Advanced: How does this compound compare to structurally related compounds in antimicrobial activity studies?

Methodological Answer:

  • Design minimum inhibitory concentration (MIC) assays against Gram-positive/-negative bacteria (e.g., E. coli, S. aureus) .
  • Compare with analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to evaluate halogenation effects on bioactivity .
  • Use time-kill kinetics to assess bactericidal vs. bacteriostatic behavior .

Advanced: How can contradictory spectral data (e.g., NMR, IR) for halogenated benzoic acids be systematically resolved?

Methodological Answer:

  • Cross-reference experimental data with NIST Chemistry WebBook for validated spectra .
  • Validate ambiguous peaks via 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .
  • Collaborate with open-access databases (e.g., PubChem) to compare spectral libraries and identify artifacts .

Advanced: What role does this compound play in coordination chemistry or metal-organic frameworks (MOFs)?

Methodological Answer:

  • Synthesize metal complexes (e.g., Cu²⁺, Fe³⁺) and characterize via single-crystal XRD to study ligand geometry .
  • Evaluate MOF stability using BET surface area analysis and thermal gravimetry .
  • Compare with triiodo analogs (e.g., 2,3,5-triiodobenzoic acid) to assess halogen size effects on porosity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.